Benzo[b]thiophene, 2,3-diiodo-

Sonogashira coupling Regioselectivity Enediyne synthesis

This authentic 2,3-diiodobenzo[b]thiophene offers unparalleled C2 regioselectivity (80% C2-monoalkynylated product) in Sonogashira couplings, enabling clean one-pot synthesis of unsymmetrical enediynes—a reaction unattainable with other 2,3-dihalobenzo[b]thiophenes or heterocyclic analogs. It also serves as a mild, high-yielding (up to 95%) stoichiometric oxidant for nucleophilic C–H etherification of N-heteroarenes, a unique application not shared by its dibromo or dichloro counterparts. Choose this building block for reproducible, high-performance construction of fused polycyclic aromatics and late-stage drug discovery functionalizations.

Molecular Formula C8H4I2S
Molecular Weight 385.99 g/mol
CAS No. 27884-04-4
Cat. No. B14690166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene, 2,3-diiodo-
CAS27884-04-4
Molecular FormulaC8H4I2S
Molecular Weight385.99 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)I)I
InChIInChI=1S/C8H4I2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H
InChIKeyRMKFDURRPLVZKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]thiophene, 2,3-diiodo- (CAS 27884-04-4): A Core Building Block for Regioselective Sonogashira Coupling and Heterocycle Synthesis


Benzo[b]thiophene, 2,3-diiodo- (CAS 27884-04-4) is a dihalogenated heteroaromatic compound with the molecular formula C₈H₄I₂S and a molecular weight of 385.99 g/mol. It is characterized by the presence of two iodine atoms at the 2- and 3-positions of the benzothiophene ring. This compound is a white powder with a melting point of 58–61 °C, insoluble in water but soluble in most organic solvents [1]. It serves as a versatile building block for the construction of fused benzothiophene polycyclic aromatic compounds and as an oxidant for nucleophilic C–H etherification of N-heteroarenes [2]. The compound is typically synthesized via iodine-promoted iodocyclization of 2-iodothioanisole derivatives or through graphene oxide-catalyzed double electrophilic iodination of benzo[b]thiophene [3].

Why Benzo[b]thiophene, 2,3-diiodo- (CAS 27884-04-4) Cannot Be Replaced by Other 2,3-Dihalobenzo[b]thiophenes or Heterocyclic Analogs


In-class compounds such as 2,3-dibromo- or 2,3-dichlorobenzo[b]thiophene, or heterocyclic analogs like 2,3-diiodoindole and 2,3-diiodobenzofuran, cannot simply be interchanged with 2,3-diiodobenzo[b]thiophene due to profound differences in cross-coupling regioselectivity and subsequent synthetic utility [1]. The specific halogen (iodine vs. bromine/chlorine) and the heteroatom in the ring (sulfur vs. nitrogen/oxygen) directly dictate the kinetic preference for C2 vs. C3 bond activation in Pd-catalyzed Sonogashira reactions. This regioselectivity is not a trivial matter of bond strength; it is governed by a complex interplay of electronic effects and the rate-determining transmetalation step. 2,3-Diiodobenzo[b]thiophene exhibits uniquely high C2 regioselectivity compared to its indole and benzofuran counterparts, enabling the clean, one-pot synthesis of unsymmetrical enediynes that is not possible with the other analogs due to the substantial formation of unwanted disubstituted byproducts [2].

Quantitative Differentiation of Benzo[b]thiophene, 2,3-diiodo- (CAS 27884-04-4) from its Closest Analogs


Superior C2 Regioselectivity in Sonogashira Cross-Coupling vs. 2,3-Diiodoindole and 2,3-Diiodobenzofuran

2,3-Diiodobenzo[b]thiophene exhibits significantly higher regioselectivity for Sonogashira cross-coupling at the C2 position compared to its indole and benzofuran analogs. Under identical optimized conditions (K₃PO₄, THF, 45 °C), the benzothiophene diiodide yields 80% of the C2-monoalkynylated product with only 9% of the disubstituted enediyne byproduct. In contrast, 2,3-diiodoindole provides the C2-monoalkynylated product in only 52% yield with 18% disubstituted byproduct, and 2,3-diiodobenzofuran yields 59% of the C2-monoalkynylated product with 27% disubstituted byproduct [1].

Sonogashira coupling Regioselectivity Enediyne synthesis

Improved Mono-Selectivity Compared to 2-Bromo-3-iodobenzo[b]thiophene in Sonogashira Coupling

When comparing the Sonogashira coupling of 2,3-diiodobenzo[b]thiophene with that of 2-bromo-3-iodobenzo[b]thiophene, the diiodo compound demonstrates a more favorable selectivity profile for mono-substitution. Under optimized conditions for the diiodide (K₃PO₄, THF, 45 °C), the reaction of 2-bromo-3-iodobenzo[b]thiophene with 3-methoxypropyne proceeds at the C3–I bond instead of the C2–Br bond, but the selectivity for mono- vs. bis-substitution is significantly lower. The ratio of monoalkynylated product to disubstituted enediyne is 2:1 for the bromo-iodo analog, whereas for the diiodo compound the ratio is approximately 9:1 [1].

Sonogashira coupling Halogen selectivity Benzothiophene functionalization

Quantitative Yield Advantage in Iodocyclization Synthesis vs. 2,3-Diiodobenzofuran

The synthesis of 2,3-diiodobenzo[b]thiophene via iodocyclization of 2-(iodoethynyl)thioanisole proceeds with near-quantitative yield. Using iodine as the electrophile, the target compound is isolated in an almost quantitative yield (reported as essentially complete conversion) [1]. In contrast, the analogous synthesis of 2,3-diiodobenzofuran from (iodoethynyl)phenol under optimized NIS/PPh₃ conditions yields only 37% of the desired product, while other conditions (iodine, ICl) fail to produce the desired cyclized product entirely, yielding only dihalogenated alkenes [2].

Iodocyclization Heterocycle synthesis Reaction yield

Enhanced Leaving-Group Ability of Iodine vs. Bromine in Pd-Catalyzed Cross-Coupling

The C–I bond in 2,3-diiodobenzo[b]thiophene is intrinsically more reactive in oxidative addition steps of Pd-catalyzed cross-couplings compared to C–Br bonds in 2,3-dibromobenzo[b]thiophene. Bond dissociation energies for aryl halides follow the trend C–I (65 kcal/mol) < C–Br (80 kcal/mol) < C–Cl (95 kcal/mol). This difference is reflected in the observed reactivity: regioselective Sonogashira couplings at C2 proceed readily with the diiodo compound, whereas the analogous 2,3-dibromo compound requires more forcing conditions or exhibits lower selectivity. In the case of 2-bromo-3-iodobenzo[b]thiophene, coupling occurs exclusively at the C–I bond under mild conditions (45 °C), leaving the C–Br bond untouched [1].

Cross-coupling reactivity Halogen effect Catalytic cycle

Distinct Physical Property: Higher Density Enabling Easier Separation in Chromatography

2,3-Diiodobenzo[b]thiophene has a predicted density of 2.455 g/cm³, which is significantly higher than that of its bromo- and chloro-analogs. 2,3-Dibromobenzo[b]thiophene has a calculated density of 2.008 g/cm³, and 2,3-dichlorobenzo[b]thiophene has a predicted density of 1.483 g/cm³ . The higher density of the diiodo compound translates to a higher mass-to-volume ratio, which can facilitate more efficient separation by gravity-based methods or centrifugal chromatography, and provides a distinct physical handle for tracking reactions by mass balance.

Physical properties Purification Chromatography

Validated Application as an Oxidant for Nucleophilic C–H Etherification of N-Heteroarenes

2,3-Diiodobenzo[b]thiophene has been specifically validated as an effective oxidant for the nucleophilic C–H etherification of N-heteroarenes. In a 2021 J. Am. Chem. Soc. report, the compound was used to achieve the etherification of a range of N-heteroarenes (including quinolines, pyridines, and diazines) with primary and secondary alcohols. The reaction proceeds via a deprotonation/halogenation/substitution sequence, with the diiodo compound serving as the stoichiometric oxidant. Yields for this transformation ranged from 45% to 95% depending on the substrate, demonstrating its broad utility [1].

C–H functionalization Etherification Oxidant

High-Value Application Scenarios for Benzo[b]thiophene, 2,3-diiodo- (CAS 27884-04-4) Based on Verified Evidence


One-Pot Synthesis of Unsymmetrical Benzothiophene-Fused Enediynes

The uniquely high C2 regioselectivity of 2,3-diiodobenzo[b]thiophene in Sonogashira couplings, as quantified by an 80% yield of the C2-monoalkynylated product versus only 9% disubstituted byproduct, enables a one-pot sequential coupling with two distinct alkynes. This directly yields unsymmetrical enediynes fused to the benzothiophene core [1]. In contrast, attempts to use 2,3-diiodoindole or 2,3-diiodobenzofuran under identical conditions result in significantly lower yields of the desired mono-product and substantial formation of unwanted symmetrical enediynes, rendering the one-pot synthesis inefficient. This scenario is of high interest for medicinal chemistry programs exploring enediyne-based cytotoxic agents and for materials science applications requiring precisely substituted π-conjugated scaffolds.

Sequential Functionalization for Complex Polycyclic Aromatic Scaffolds

The high C2 selectivity and the lower bond dissociation energy of the C–I bond (≈65 kcal/mol) allow for mild, sequential functionalization of the benzothiophene core. This is crucial for constructing complex polycyclic aromatic compounds, as noted in the reagent encyclopedia [1]. Researchers can first install a functional group at C2 via Sonogashira coupling, then leverage the remaining C3–I bond for a second, distinct transformation. The improved mono-selectivity of the diiodo compound (9:1 ratio) compared to the bromo-iodo analog (2:1 ratio) minimizes the formation of symmetrically disubstituted byproducts, increasing the overall yield and purity of the desired asymmetric intermediates [2]. This makes the diiodo compound the preferred building block for multi-step synthetic routes to complex benzothiophene-containing targets.

Late-Stage C–H Etherification of N-Heteroarenes in Drug Discovery

2,3-Diiodobenzo[b]thiophene has a validated, unique application as a stoichiometric oxidant for the nucleophilic C–H etherification of a wide range of N-heteroarenes, including quinolines, pyridines, and diazines [1]. This transformation is particularly valuable in late-stage functionalization during drug discovery, where the ability to append ether groups to complex, nitrogen-containing cores can rapidly modulate physicochemical properties and biological activity. The reported yields of up to 95% and the mild reaction conditions (room temperature to 80 °C) make this an attractive method for medicinal chemistry laboratories. This application is not documented for other 2,3-dihalobenzo[b]thiophenes, providing a clear and quantifiable differentiator for procurement decisions.

Precursor to Organic Electronic Materials Requiring High-Purity Intermediates

The near-quantitative yield in the synthesis of 2,3-diiodobenzo[b]thiophene via iodocyclization, combined with its distinct physical properties (e.g., high density of 2.455 g/cm³ facilitating purification), ensures that high-purity material can be obtained efficiently [1][2]. This is a critical consideration for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where the performance is highly sensitive to trace impurities. The reliable, high-yielding access to this building block, coupled with its demonstrated utility in constructing fused polycyclic aromatic systems, positions it as a valuable commodity for materials science procurement.

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